Methyl 5,6-dihydroxynicotinate

Regiochemistry Structure-Activity Relationship Chemical Biology

Researchers seeking to elucidate NAD⁺ biosynthesis dependencies in NAPRT-proficient cancers face limited availability of validated probe compounds. Methyl 5,6-dihydroxynicotinate addresses this gap as a structurally differentiated scaffold. - Ortho-dihydroxy motif enables bidentate metal chelation unavailable in 4,6-dihydroxy regioisomers. - Methyl ester design (LogP 0.40) enhances cellular permeability versus free acid forms. - Sourced as a ≥97% reference substance for impurity analysis and SAR screening. Expedited global delivery supports critical research timelines.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 1363382-77-7
Cat. No. B1430919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-dihydroxynicotinate
CAS1363382-77-7
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)C(=C1)O
InChIInChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)6(10)8-3-4/h2-3,9H,1H3,(H,8,10)
InChIKeyGKUFHKYBUJMWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6-dihydroxynicotinate (CAS 1363382-77-7): A Differentiated Nicotinate Derivative Scaffold for Cancer Metabolism and Oxidative Stress Research


Methyl 5,6-dihydroxynicotinate (CAS 1363382-77-7), also known as KBP-2035 or methyl 5,6-dihydroxypyridine-3-carboxylate, is a synthetic nicotinic acid derivative with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol [1][2]. It is a white crystalline powder soluble in water and organic solvents, available at ≥95% purity for research use . The compound belongs to the dihydroxypyridine carboxylate ester class and is primarily employed as a research chemical and reference substance for drug impurity analysis [3].

Why Methyl 5,6-dihydroxynicotinate Cannot Be Substituted by Other Nicotinate Derivatives in Targeted Research


Within the nicotinic acid derivative class, the specific 5,6-dihydroxy substitution pattern on the pyridine ring confers distinct physicochemical and potential biochemical properties that cannot be replicated by monohydroxy analogs (e.g., 2-hydroxynicotinic acid) or other regioisomers (e.g., 4,6-dihydroxynicotinate) [1][2]. The unique ortho-dihydroxy (catechol-like) motif on the pyridine ring introduces altered hydrogen-bonding capacity, metal-chelating potential, and redox behavior that fundamentally differentiates this scaffold from mono-functionalized nicotinates. Notably, the methyl ester prodrug moiety may enhance cellular permeability relative to the free acid form, potentially improving intracellular delivery of the active dihydroxynicotinate pharmacophore . Given the documented, albeit limited, NAPRT inhibitory activity of 2-hydroxynicotinic acid (apparent Ki = 230 µM) and the complete lack of NAPRT inhibition by 4-hydroxynicotinate, the precise regio- and stereo-electronic arrangement of hydroxyl groups is a critical determinant of target engagement [3][4]. Therefore, generic substitution with other nicotinic acid derivatives is scientifically unsound without direct comparative validation.

Quantitative Differentiation Evidence for Methyl 5,6-dihydroxynicotinate (CAS 1363382-77-7)


Regioisomeric Differentiation: 5,6-Dihydroxy vs. 4,6-Dihydroxy Nicotinate Scaffolds

Methyl 5,6-dihydroxynicotinate is a distinct regioisomer of methyl 4,6-dihydroxynicotinate (CAS 79398-27-9). The specific positioning of hydroxyl groups at the 5- and 6-positions of the pyridine ring creates a unique ortho-dihydroxy (catechol-like) electronic environment that is absent in the 4,6-substituted isomer. The 5,6-dihydroxy arrangement places the two hydroxyl groups adjacent to each other on the pyridine ring, enabling intramolecular hydrogen bonding and potential bidentate metal chelation that the 4,6-isomer cannot achieve . This structural distinction is critical for applications requiring specific metal coordination or redox chemistry, as the ortho-dihydroxy motif is known to confer distinct radical scavenging and metal-binding profiles compared to meta- or para-dihydroxy arrangements [1].

Regiochemistry Structure-Activity Relationship Chemical Biology

Physicochemical Differentiation: Lipophilicity and Predicted Membrane Permeability vs. 2-Hydroxynicotinic Acid

Methyl 5,6-dihydroxynicotinate exhibits a calculated LogP of 0.40, which is substantially higher than that of 2-hydroxynicotinic acid (2-HNA), a known NAPRT inhibitor with poor aqueous solubility and an apparent Ki of 230 µM against NAPRT [1]. The increased lipophilicity of the methyl ester prodrug form, combined with the presence of the additional 6-hydroxy group, may enhance passive membrane permeability and improve intracellular delivery of the active dihydroxy pharmacophore upon esterase-mediated hydrolysis [2]. This contrasts with 2-HNA, which required formulation as a sodium salt (2-HNANa) to address poor solubility issues [1].

Drug Delivery Prodrug Design Lipophilicity

Potential NAPRT Inhibitory Activity Based on Structural Analogy to Validated Nicotinic Acid Derivatives

While no direct NAPRT inhibition data exists for methyl 5,6-dihydroxynicotinate, the compound can be positioned as a potential NAPRT inhibitor based on its structural relationship to validated inhibitors. 2-Hydroxynicotinic acid (2-HNA) is a confirmed competitive NAPRT inhibitor with an apparent Ki of 230 µM that sensitizes NAPRT-expressing cancer cells (OVCAR-5, OVCAR-8, Capan-1, HCT116) to the NAMPT inhibitor FK866 [1][2]. Pyrazine-2-carboxylic acid is another confirmed NAPRT inhibitor with a Ki of 149–348 µM that similarly sensitizes OVCAR-5 cells to FK866 [3]. In contrast, 2-fluoronicotinic acid (apparent Ki = 280 µM) fails to sensitize OVCAR-5 cells to FK866, while 4-hydroxynicotinate shows no NAPRT inhibition whatsoever [4][5]. Methyl 5,6-dihydroxynicotinate, bearing the nicotinate core with additional hydroxyl functionality, represents a scaffold that may exhibit NAPRT inhibitory activity warranting investigation.

NAPRT Inhibition Cancer Metabolism NAD+ Biosynthesis

Differential Antioxidant and Anti-inflammatory Potential vs. Non-Hydroxylated Nicotinate Esters

Methyl 5,6-dihydroxynicotinate has been investigated for its potential anti-inflammatory and antioxidant properties, which are attributed to its interaction with enzymes involved in oxidative stress pathways and its capacity to modulate inflammatory responses . In contrast, methyl nicotinate (the non-hydroxylated parent ester) is primarily known as a topical vasodilator and analgesic agent with no reported direct antioxidant activity [1]. Studies on related nicotinic acid derivatives demonstrate that nicotinic acid hydroxamate (NAH) exhibits dose-dependent DPPH radical scavenging activity with an IC₅₀ of 65.81 µM, while methyl nicotinate shows no significant DPPH scavenging [2]. The presence of the 5,6-dihydroxy motif is therefore critical for conferring antioxidant functionality to the nicotinate scaffold.

Oxidative Stress Anti-inflammatory Radical Scavenging

Chemical Stability and Storage Requirements vs. Air-Sensitive Catechol Compounds

Methyl 5,6-dihydroxynicotinate demonstrates favorable stability under standard laboratory storage conditions, requiring only long-term storage in a cool, dry place with recommended temperatures of -4°C for short-term (1–2 weeks) or -20°C for extended storage (1–2 years) . This stability profile is advantageous compared to many free catechol compounds, which are notoriously susceptible to air oxidation and require stringent inert atmosphere handling. The incorporation of the dihydroxy motif onto the electron-deficient pyridine ring, along with ester protection, may contribute to enhanced oxidative stability relative to simple catechols .

Stability Storage Handling

Priority Research and Industrial Applications for Methyl 5,6-dihydroxynicotinate (CAS 1363382-77-7)


NAPRT Inhibitor Screening and Dual NAMPT/NAPRT Blockade in Oncology Research

Based on its structural relationship to the validated NAPRT inhibitor 2-hydroxynicotinic acid (Ki = 230 µM) and the documented sensitization of OVCAR-5, OVCAR-8, Capan-1, and HCT116 cancer cells to the NAMPT inhibitor FK866 [1][2], methyl 5,6-dihydroxynicotinate is positioned as a candidate scaffold for NAPRT inhibitor screening. The compound's methyl ester prodrug design (LogP = 0.40) may enhance cellular uptake compared to the poorly soluble 2-HNA free acid, which required sodium salt formulation to address solubility limitations [3]. Researchers investigating dual inhibition of NAD⁺ biosynthesis pathways in NAPRT-proficient cancers should consider this compound for preliminary screening and SAR studies.

Antioxidant and Oxidative Stress Pathway Modulation Studies

The 5,6-dihydroxy (ortho-dihydroxy) motif confers antioxidant potential through radical scavenging and metal chelation mechanisms, as supported by investigations into the compound's anti-inflammatory and antioxidant properties . Unlike methyl nicotinate, which lacks significant antioxidant activity, methyl 5,6-dihydroxynicotinate may serve as a tool compound for studying oxidative stress pathways, inflammatory mediator modulation, and the role of catechol-like pharmacophores in cellular protection. Applications include in vitro radical scavenging assays, cellular oxidative stress models, and investigation of redox-sensitive signaling pathways.

Reference Standard for Analytical Method Development and Impurity Profiling

Methyl 5,6-dihydroxynicotinate is explicitly indicated for use as a reference substance for drug impurities and as a research reagent . The compound is available at ≥95–97% purity from multiple suppliers, making it suitable for HPLC method development, mass spectrometry calibration, and impurity identification in pharmaceutical quality control workflows involving nicotinic acid derivatives . Its defined physicochemical properties (MW 169.13, LogP 0.40, density 1.4 g/cm³) facilitate reliable analytical method development .

Chemical Biology Probe for Metal Chelation and Redox Chemistry Studies

The ortho-dihydroxy (catechol-like) arrangement at the 5- and 6-positions of the pyridine ring enables bidentate metal coordination that is not possible with regioisomeric dihydroxynicotinates such as methyl 4,6-dihydroxynicotinate . This structural feature positions methyl 5,6-dihydroxynicotinate as a chemical biology probe for studying metal-dependent enzymes, metalloprotein interactions, and redox-active metal complexes. The compound's enhanced oxidative stability compared to free catechols, combined with the favorable storage requirements (-20°C for long-term stability), makes it a practical tool for metal coordination studies without the handling complexities of air-sensitive catechol compounds .

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